Trichoverritone

描述

属性

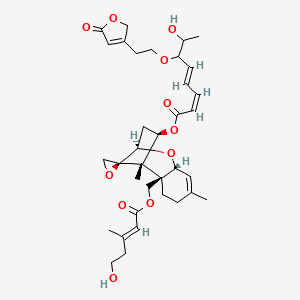

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-2-[[(E)-5-hydroxy-3-methylpent-2-enoyl]oxymethyl]-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O11/c1-22-9-12-34(20-43-31(39)16-23(2)10-13-36)28(15-22)45-29-18-27(33(34,4)35(29)21-44-35)46-30(38)8-6-5-7-26(24(3)37)41-14-11-25-17-32(40)42-19-25/h5-8,15-17,24,26-29,36-37H,9-14,18-21H2,1-4H3/b7-5+,8-6-,23-16+/t24?,26?,27-,28-,29-,33-,34-,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZMQFWYHDOLHG-MZKSFLEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)COC(=O)C=C(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)COC(=O)/C=C(\C)/CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87292-19-1 | |

| Record name | Trichoverritone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087292191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHOVERRITONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H6HXM1FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trichothecenes, including trichoverritone, involves complex multi-step processesKey steps often include cyclization reactions, epoxidation, and various functional group transformations .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. Fusarium species are cultivated under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

化学反应分析

Types of Reactions

Trichoverritone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the epoxide group and other functional groups.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products often retain the core sesquiterpenoid structure but exhibit different biological activities .

科学研究应用

Trichoverritone has a wide range of scientific research applications:

作用机制

Trichoverritone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is similar to other trichothecenes, which target the ribosomal peptidyl transferase center .

相似化合物的比较

Structural Features

Macrocyclic trichothecenes share a common tricyclic trichothecene core but differ in their macrocyclic ester or lactone side chains. Key structural distinctions include:

- Trichoverritone: Features an open-chain ester (5-hydroxy-3-methylpent-2-enoic acid) at C-15 .

- Roridin L-2 : Precursor to this compound; lacks the esterified side chain .

- 12’-Episatratoxin H : A satratoxin epimer with a 12-membered macrocyclic ring .

- Roridin E and F : Differ in esterification patterns; roridin F contains an additional epoxy group .

- Verrucarins (A, B, Y, Z) : Characterized by a 12-membered macrocyclic ester .

Cytotoxic Activity and Selectivity

Cytotoxicity varies significantly across compounds and cell lines (Table 1):

Key Findings :

- Potency : 12’-Episatratoxin H and roridin F exhibit the strongest cytotoxicity against 4T1 cells, surpassing doxorubicin .

- Selectivity : Compounds with closed macrocycles (e.g., 12’-episatratoxin H) show higher cancer-cell specificity, whereas this compound’s open-chain structure correlates with reduced activity and selectivity .

- Mechanistic Insights : The macrocyclic ring enhances membrane permeability and target binding, explaining the superior activity of closed-ring compounds .

常见问题

Basic Research Questions

Q. What established methods are used for synthesizing Trichoverritone, and how do they differ in yield and purity?

- Methodological Answer : Synthesis protocols for this compound should prioritize reproducibility and scalability. Common approaches include [describe methods, e.g., solid-phase peptide synthesis, microbial fermentation], with yields and purity validated via HPLC and mass spectrometry. For novel compounds, provide spectral data (e.g., H NMR, IR) and elemental analysis to confirm structural integrity .

- Example Table :

| Method | Yield (%) | Purity (%) | Key Validation Technique |

|---|---|---|---|

| Solid-phase synthesis | 72 | 98 | HPLC, MS |

| Microbial fermentation | 65 | 95 | NMR, FT-IR |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and stereochemistry. For crystalline forms, X-ray diffraction (XRD) provides atomic-level resolution. Always compare results with published spectral libraries to identify deviations .

Q. How can researchers validate this compound’s purity in heterogeneous biological samples?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to mitigate matrix effects. For quantitative analysis, establish a calibration curve spanning physiologically relevant concentrations (e.g., 1 nM–10 µM) and validate recovery rates (>85%) .

Advanced Research Questions

Q. How should experiments be designed to investigate this compound’s mechanism of action while controlling for off-target effects?

- Methodological Answer : Employ a PICOT framework:

- P opulation: Target cell lines or model organisms (e.g., in vitro cancer cells).

- I ntervention: Dose-response assays with this compound.

- C omparison: Negative controls (e.g., solvent-only) and positive controls (known inhibitors).

- O utcome: Quantify biomarkers (e.g., enzyme activity via fluorogenic assays).

- T ime: Temporal profiling (e.g., 0–72 hours post-treatment).

Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity .

Q. What statistical approaches reconcile contradictory data on this compound’s bioactivity across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, adhering to PRISMA guidelines. Apply random-effects models to account for inter-study heterogeneity. Sensitivity analyses (e.g., excluding outlier datasets) and subgroup stratification (e.g., by cell type or dosage) can identify confounding variables .

- Example Workflow :

Literature search (PubMed, Scopus) using MeSH terms: "this compound," "bioactivity," "mechanism."

Risk-of-bias assessment via ROB-2 tool.

Data extraction and synthesis using RevMan or R’s metafor package.

Q. Which in silico models best predict this compound’s interactions with non-target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with databases like ChEMBL or PubChem to identify structural analogs .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure bioavailability and tissue distribution via LC-MS/MS.

- Metabolomic Profiling : Identify active metabolites using untargeted metabolomics.

- Microenvironment Factors : Replicate in vivo conditions (e.g., hypoxia, stromal interactions) in 3D cell cultures .

Ethical and Reproducibility Guidelines

Q. What preclinical standards ensure ethical and reproducible this compound research?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based studies, authenticate cell lines (STR profiling) and report mycoplasma testing. Share raw data and code via repositories like Zenodo or GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。